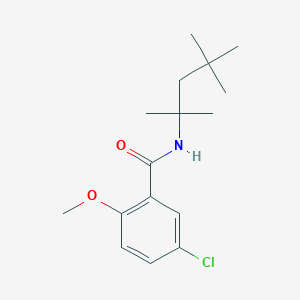![molecular formula C16H17NO4 B5699305 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide CAS No. 693822-68-3](/img/structure/B5699305.png)
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide, also known as HM-3, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever, and inhibition of COX enzymes can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in animal models and clinical trials. Additionally, research could focus on understanding its mechanism of action and exploring its potential for treating other inflammatory conditions, such as arthritis. Finally, studies could investigate the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide involves the reaction of 2-(hydroxymethyl)-6-methoxyphenol with N-phenylacetamide in the presence of a catalyst and solvent. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-14-9-5-6-12(10-18)16(14)21-11-15(19)17-13-7-3-2-4-8-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITADBMCDHEWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358433 |
Source


|
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693822-68-3 |
Source


|
| Record name | STK198972 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)